REACTION_CXSMILES
|
C(OC([O:6][C:7]1[C:8]([CH3:18])=[C:9]([CH3:17])[C:10]2[O:14][CH2:13][S:12][C:11]=2[C:15]=1[CH3:16])C)C.C(O)(=O)C(O)=O>C(Cl)Cl>[OH:6][C:7]1[C:8]([CH3:18])=[C:9]([CH3:17])[C:10]2[O:14][CH2:13][S:12][C:11]=2[C:15]=1[CH3:16]
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Name
|
5-(1-ethoxyethoxy)-4,6,7-trimethyl-1,3-benzoxathiole
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)OC=1C(=C(C2=C(SCO2)C1C)C)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture was then reacted for 1.5 hours at room temperature
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Duration
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1.5 h
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Type
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FILTRATION
|
Details
|
after which the silica gel was filtered off
|
Type
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DISTILLATION
|
Details
|
The methylene chloride was then distilled from the solution
|
Type
|
CUSTOM
|
Details
|
to yield a crude product, which
|
Type
|
EXTRACTION
|
Details
|
was extracted with benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
|
Details
|
the benzene was distilled off
|
Type
|
CUSTOM
|
Details
|
to yield crude crystals, which
|
Type
|
CUSTOM
|
Details
|
were recrystallized from an approximately 10:1 by volume mixture of benzene and petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C(C2=C(SCO2)C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |